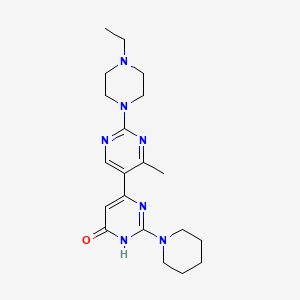![molecular formula C17H28N2O4 B5975524 methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate](/img/structure/B5975524.png)
methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-26401 and is a potent inhibitor of the protease enzyme.
Mécanisme D'action
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate works by inhibiting the protease enzyme, which is responsible for the cleavage of viral proteins. This inhibition prevents the replication of viruses and can potentially lead to the development of antiviral drugs.
Biochemical and Physiological Effects:
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate has been found to have minimal toxicity and does not affect the normal physiological functions of cells. It has been shown to be effective in inhibiting the replication of various viruses, including HIV, hepatitis C, and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate in lab experiments include its potency in inhibiting the protease enzyme and its minimal toxicity. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate. One of the potential directions is the development of antiviral drugs based on this compound. Another direction is the study of its potential use in the treatment of other diseases that involve the protease enzyme, such as cancer. Additionally, the development of more cost-effective synthesis methods for this compound can potentially increase its use in scientific research.
Conclusion:
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate is a promising compound that has potential applications in various fields of scientific research. Its potency in inhibiting the protease enzyme and minimal toxicity make it a promising candidate for the development of antiviral drugs. However, the high cost of synthesis may limit its use in large-scale experiments. Further research is needed to explore its potential applications and develop more cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate involves the reaction of cycloheptanone with pyrrolidine, followed by the reaction of the resulting product with methyl-5-bromo-5-oxopentanoate. The final product is obtained through the esterification of the resulting intermediate with methanol.
Applications De Recherche Scientifique
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the protease enzyme, which plays a crucial role in the replication of viruses such as HIV, hepatitis C, and SARS-CoV-2. Therefore, this compound has been studied for its potential use in the development of antiviral drugs.
Propriétés
IUPAC Name |
methyl 5-[(1-cycloheptyl-5-oxopyrrolidin-3-yl)amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-23-17(22)10-6-9-15(20)18-13-11-16(21)19(12-13)14-7-4-2-3-5-8-14/h13-14H,2-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQZGARWPJGXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NC1CC(=O)N(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole](/img/structure/B5975499.png)
![N~1~-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5975500.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B5975504.png)
![methyl 1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5975515.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5975526.png)